molecular formula C21H15N3O3S B12266463 N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide

Cat. No.: B12266463
M. Wt: 389.4 g/mol
InChI Key: KOYQMHIOFQTMSD-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis or other methods.

    Coupling Reactions: The benzodioxole and pyridine intermediates are coupled using a suitable linker, such as a sulfanylacetamide group, under specific conditions (e.g., using a base like triethylamine in a solvent like dichloromethane).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide may have applications in:

    Medicinal Chemistry: Potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: Used as a probe to study biological pathways.

    Industrial Chemistry: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide: can be compared with other benzodioxole or pyridine derivatives.

    Unique Features: The combination of benzodioxole and pyridine rings with a sulfanylacetamide linker is unique, potentially offering distinct biological activities.

List of Similar Compounds

    Benzodioxole Derivatives: Piperonyl butoxide, safrole.

    Pyridine Derivatives: Nicotine, pyridoxine (vitamin B6).

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H15N3O3S/c22-11-15-6-8-17(14-4-2-1-3-5-14)24-21(15)28-12-20(25)23-16-7-9-18-19(10-16)27-13-26-18/h1-10H,12-13H2,(H,23,25)

InChI Key

KOYQMHIOFQTMSD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N

Origin of Product

United States

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